molecular formula C25H25FN6O5S B2653144 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide CAS No. 922099-78-3

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2653144
CAS No.: 922099-78-3
M. Wt: 540.57
InChI Key: UXGXCLHERGORPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pioneering Discoveries in Heterocyclic Drug Development

The medicinal potential of pyrazolo[3,4-d]pyrimidine derivatives first gained recognition through their structural similarity to purine bases, enabling mimicry of ATP in kinase binding domains. Early work in the 1990s established the core scaffold's ability to occupy the adenine-binding region of tyrosine kinases while permitting extensive functionalization at the C4 and C6 positions. This adaptability proved critical for addressing acquired resistance mutations in targets like the epidermal growth factor receptor (EGFR), where first-generation inhibitors suffered from limited efficacy against variants such as EGFR^T790M^.

Seminal studies demonstrated that substitution patterns profoundly influence both potency and selectivity. For instance, the introduction of aromatic amines at position 4 enhanced hydrophobic interactions in the front pocket of EGFR's kinase domain, while aliphatic substituents at this position consistently showed reduced activity. These findings catalyzed systematic structure-activity relationship (SAR) investigations, revealing that optimal anticancer activity requires:

  • A planar heterocyclic core for ATP-binding site penetration
  • Hydrophobic head groups for affinity-enhancing van der Waals interactions
  • Flexible linkers enabling access to adjacent hydrophobic regions

The table below summarizes critical breakthroughs in pyrazolo[3,4-d]pyrimidine optimization:

Modification Era Key Structural Features Target Profile Improvement
1990–2000 Basic amine at C4 10–100x EGFR affinity vs. purine analogs
2001–2010 Halogenated aryl groups Enhanced cellular uptake and metabolic stability
2011–Present Sulfonamide tail groups Dual EGFR/VEGFR2 inhibition capabilities

Emergence of Fluorinated Benzyl Derivatives in Targeted Therapies

Fluorine incorporation into pyrazolo[3,4-d]pyrimidine derivatives marked a paradigm shift in kinase inhibitor design. The 3-fluorobenzyl group in particular demonstrated unique advantages, including:

  • Electrophilic polarization : The fluorine atom's strong electron-withdrawing effect increases hydrogen-bond acceptor capacity at adjacent positions, strengthening interactions with kinase hinge regions.
  • Metabolic stabilization : Fluorine's small atomic radius and high electronegativity protect against oxidative degradation pathways, addressing the short plasma half-life of early analogs.
  • Spatial optimization : Ortho-fluorine placement creates optimal steric bulk for filling hydrophobic pockets without inducing conformational strain.

Comparative studies of benzyl vs. fluorobenzyl derivatives revealed dramatic potency improvements. In EGFR^WT^ inhibition assays, the 3-fluorobenzyl analog 12b exhibited a 15-fold lower IC~50~ (0.016 µM) compared to its non-fluorinated counterpart. This enhancement correlates with fluorine's ability to stabilize key cation-π interactions with Lys745 in EGFR's catalytic cleft, as confirmed through molecular dynamics simulations.

The strategic positioning of fluorine atoms also enables differential activity against mutant kinases. For EGFR^T790M^, fluorinated derivatives show 4–8x greater inhibition than first-generation TKIs, attributed to fluorine's capacity to accommodate steric clashes caused by the gatekeeper mutation. These properties make fluorobenzyl-substituted pyrazolo[3,4-d]pyrimidines particularly valuable in overcoming acquired resistance mechanisms.

Paradigm Shifts in Multi-Target Ligand Design Strategies

Contemporary drug discovery increasingly favors multi-target ligands over single-kinase inhibitors, a transition exemplified by advanced pyrazolo[3,4-d]pyrimidine derivatives. The prototypical compound discussed here incorporates two distinct pharmacophoric elements:

  • Pyrazolo[3,4-d]pyrimidine core : Maintains ATP-competitive kinase inhibition
  • Morpholinosulfonyl benzamide tail : Introduces allosteric modulation potential and solubility enhancements

This dual-targeting approach addresses tumor heterogeneity and compensatory signaling pathways. In biochemical assays, analogs bearing the morpholinosulfonyl group demonstrate concurrent inhibition of EGFR (IC~50~ = 0.021 µM) and VEGFR2 (IC~50~ = 7.60 µM), disrupting both proliferative signaling and angiogenesis. The sulfonamide moiety appears critical for this polypharmacology, forming water-mediated hydrogen bonds with Asp1046 in VEGFR2's DFG motif while maintaining interactions with EGFR's Met793.

Rational design strategies have further optimized multi-target activity through:

  • Linker length modulation : Ethylenediamine linkers balance conformational flexibility and entropic penalties upon binding
  • Hydrophobic tail variations : Aryl sulfonamides provide optimal π-stacking with kinase backbones across multiple targets
  • Charge distribution tuning : Morpholine rings improve aqueous solubility without compromising membrane permeability

These innovations culminate in compounds exhibiting low-nanomolar potency against primary targets while maintaining >100x selectivity over off-target kinases—a critical advancement in reducing treatment-related toxicities.

Properties

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6O5S/c26-20-3-1-2-18(14-20)16-30-17-28-23-22(25(30)34)15-29-32(23)9-8-27-24(33)19-4-6-21(7-5-19)38(35,36)31-10-12-37-13-11-31/h1-7,14-15,17H,8-13,16H2,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGXCLHERGORPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a complex compound belonging to the pyrazolo-pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H19F2N5O3C_{22}H_{19}F_{2}N_{5}O_{3}, with a molecular weight of 439.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its interaction with various biological targets.

PropertyValue
Molecular FormulaC22H19F2N5O3
Molecular Weight439.4 g/mol
CAS Number922047-93-6

Biological Activities

The compound exhibits several promising biological activities:

  • Anti-inflammatory Activity :
    • Research indicates that derivatives of pyrazolo-pyrimidines can significantly suppress COX-2 activity. For instance, related compounds have shown IC50 values comparable to celecoxib, a standard anti-inflammatory drug .
    • In vivo studies demonstrated that these compounds reduced paw edema in rat models, indicating potential anti-inflammatory properties .
  • Anticancer Potential :
    • Although direct studies on this specific compound are lacking, related pyrazolo-pyrimidine derivatives have been reported to exhibit anticancer activities by inhibiting various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Kinase Inhibition :
    • The structural similarity of this compound to known kinase inhibitors suggests it may exhibit similar properties. Compounds in this class have been shown to inhibit various kinases involved in cancer progression and inflammatory pathways .

Case Studies

While specific case studies on this compound are sparse, the following examples illustrate the potential of related compounds:

  • Study on Pyrazolo-Pyrimidine Derivatives : A study evaluated several substituted pyrazolo-pyrimidines for their anti-inflammatory effects. The results showed significant inhibition of COX enzymes and reduced inflammation in animal models .
  • Anticancer Activity Assessment : Research on similar compounds indicated they could inhibit tumor growth in xenograft models by targeting key signaling pathways involved in cancer cell proliferation .

Scientific Research Applications

Kinase Inhibition

Research indicates that compounds similar to N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide exhibit potent inhibitory effects on various kinases, particularly receptor-interacting protein kinase 1 (RIP1). This inhibition is crucial in regulating necroptosis and inflammation pathways, suggesting potential applications in treating inflammatory diseases and conditions characterized by excessive cell death .

Anticancer Properties

The pyrazolo[3,4-d]pyrimidine scaffold has shown promise in anticancer therapy. Studies have reported that these compounds can modulate cell death pathways, making them candidates for cancer treatment. Their ability to inhibit cyclin-dependent kinases (CDKs) further supports their role in managing cell proliferation in malignancies .

Antiviral and Antimicrobial Activity

Emerging evidence suggests that this compound may possess antiviral and antimicrobial properties. The interaction with biological targets involved in disease pathways allows for potential applications in treating infectious diseases .

Case Studies

Several studies have highlighted the therapeutic potential of compounds related to this compound:

  • Study on RIP1 Inhibition : A study demonstrated that selective inhibition of RIP1 by similar compounds reduced necroptosis in cellular models of inflammation .
  • Anticancer Activity Against Ovarian Cancer : Research indicated that targeting specific kinases could enhance the efficacy of chemotherapy in resistant ovarian cancer models .

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs. Morpholinosulfonyl: The morpholinosulfonyl group in the target compound may improve aqueous solubility compared to the benzenesulfonamide in Example 53, a common strategy in lead optimization .
  • Synthetic Efficiency : Example 53 was synthesized via Suzuki-Miyaura coupling (Pd catalysis, boronic acid reagent) with moderate yield (28%), suggesting similar routes for the target compound .

Three-Dimensional Similarity Analysis

PubChem3D similarity metrics (shape similarity ST, feature similarity CT, and combined ComboT) were applied to evaluate 3D structural relationships :

Metric Definition Threshold for Neighboring Relevance to Target Compound
ST (Shape Tanimoto) Overlap of molecular volumes ≥0.8 High shape similarity to chromene-containing analogs (e.g., Example 53) likely due to planar aromatic cores .
CT (Feature Tanimoto) Alignment of functional groups (e.g., H-bond donors/acceptors) ≥0.5 Lower CT scores expected due to divergent substituents (morpholinosulfonyl vs. chromene) .
ComboT Weighted sum of ST and CT Not specified Combines steric and electronic complementarity; critical for predicting binding affinity .

Neighboring Preference Index (NPI) :

  • NPI quantifies whether shape- or feature-based similarity better identifies true analogs. For the target compound, a positive NPI would indicate shape-driven similarity, while a negative NPI suggests feature-based relationships .
  • Given the structural divergence in substituents, the target compound may exhibit a moderate NPI (~0.2–0.4), reflecting balanced shape/feature contributions .

Physicochemical and Functional Implications

  • Solubility: The morpholinosulfonyl group likely enhances solubility compared to the lipophilic chromene and isopropyl groups in Example 53 .
  • Binding Interactions : The 3-fluorobenzyl group may engage in π-π stacking or hydrophobic interactions, analogous to the 3-fluorophenyl moiety in Example 53 .
  • Metabolic Stability : The morpholine ring could reduce CYP-mediated metabolism relative to the chromene system, improving pharmacokinetics .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclocondensation reactions. For example, similar compounds were synthesized by reacting 5-aminopyrazole derivatives with urea/thiourea at 180–200°C to form the pyrimidine ring . Key steps include:

  • Reagent selection : Use of morpholinosulfonyl benzoyl chloride for the final coupling step to introduce the sulfonamide moiety.
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Characterization : Confirm identity via 1H^1H-NMR (DMSO-d6d_6, δ 8.2–8.4 ppm for pyrimidine protons) and LC-MS (e.g., m/z 464 [M+H]+^+ for related analogs) .

Q. What techniques are recommended for structural elucidation?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving the 3D structure, particularly the conformation of the morpholinosulfonyl group and pyrazolo-pyrimidine core . Complementary methods include:

  • ORTEP-3 : For generating thermal ellipsoid plots to visualize bond angles and torsional strain in the fluorobenzyl moiety .
  • NMR spectroscopy : 19F^{19}F-NMR to confirm the position of the fluorine substituent (δ -110 to -115 ppm for meta-fluorobenzyl groups) .

Q. How is initial biological activity assessed?

Screen for kinase inhibition (e.g., cyclin-dependent kinases) using:

  • Enzyme assays : ATP competition assays with IC50_{50} determination (e.g., 0.5–10 µM range for pyrazolo-pyrimidine derivatives) .
  • Cellular models : Antiproliferative activity in cancer cell lines (e.g., HCT-116), with dose-response curves analyzed via GraphPad Prism .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

SAR studies should focus on:

  • Core modifications : Replace the 3-fluorobenzyl group with other fluorinated aryl groups (e.g., 2,3-difluorophenyl) to assess impact on kinase selectivity .
  • Substituent effects : Vary the morpholinosulfonyl group to sulfonamides with piperazine or thiomorpholine rings to modulate solubility and logP .
  • Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Example SAR Table :

Substituent (R)Kinase IC50_{50} (µM)logP
3-Fluorobenzyl0.72.1
2,3-Difluorophenyl0.42.5
4-Trifluoromethyl1.23.0
Data adapted from analogs in .

Q. How can contradictory data in biological assays be resolved?

  • Crystallographic analysis : Resolve binding mode ambiguities (e.g., hinge-region vs. allosteric kinase binding) via co-crystallization with target proteins (e.g., CDK2) using SHELX .
  • Statistical DoE : Apply Design of Experiments (DoE) to optimize assay conditions (e.g., pH, Mg2+^{2+} concentration) and identify confounding variables .

Q. What strategies improve metabolic stability of fluorinated analogs?

  • Fluorine positioning : Meta-fluorine (vs. para) reduces oxidative metabolism by cytochrome P450 enzymes, as shown in stability assays with liver microsomes .
  • Prodrug approaches : Introduce morpholinoethyl esters to enhance oral bioavailability, as demonstrated in pharmacokinetic studies of related compounds .

Methodological Notes

  • Crystallography software : SHELXL (v.2018) for high-resolution refinement; ORTEP-3 for graphical representation .
  • Synthetic optimization : Use flow chemistry (e.g., Omura-Sharma-Swern oxidation) for scalable, reproducible synthesis of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.